Ac-rC Phosphoramidite-15N2

NMR Spectroscopy RNA Structural Biology Stable Isotope Labeling

Procure Ac-rC Phosphoramidite-15N2 for site-specific 15N enrichment in solid-phase RNA synthesis. Dual 15N labeling at cytidine N1/N3 (≥98 atom%) enables heteronuclear NMR experiments (HSQC, HNN-COSY) that resolve spectral overlap in RNAs >30 nt. The M+2 mass shift permits isotope dilution MS quantitation of PS2-RNA oligonucleotides in pharmacokinetic studies. Unlabeled material fails in isotope-dependent detection methods.

Molecular Formula C47H64N5O9PSi
Molecular Weight 904.1 g/mol
Cat. No. B12385087
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAc-rC Phosphoramidite-15N2
Molecular FormulaC47H64N5O9PSi
Molecular Weight904.1 g/mol
Structural Identifiers
SMILESCC(C)N(C(C)C)P(OCCC#N)OC1C(OC(C1O[Si](C)(C)C(C)(C)C)N2C=CC(=NC2=O)NC(=O)C)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC
InChIInChI=1S/C47H64N5O9PSi/c1-32(2)52(33(3)4)62(58-30-16-28-48)60-42-40(59-44(43(42)61-63(11,12)46(6,7)8)51-29-27-41(49-34(5)53)50-45(51)54)31-57-47(35-17-14-13-15-18-35,36-19-23-38(55-9)24-20-36)37-21-25-39(56-10)26-22-37/h13-15,17-27,29,32-33,40,42-44H,16,30-31H2,1-12H3,(H,49,50,53,54)/t40-,42?,43+,44-,62?/m1/s1/i50+1,51+1
InChIKeyQKWKXYVKGFKODW-GIMIFAHKSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ac-rC Phosphoramidite-15N2: Isotopically Labeled RNA Synthesis Building Block Specifications


Ac-rC Phosphoramidite-15N2 (systematic name: DMT-2′O-TBDMS-rC(ac)-1,3-15N2 phosphoramidite) is a 15N stable isotope-labeled nucleoside phosphoramidite building block used in solid-phase oligoribonucleotide synthesis. This compound is the 15N-labeled derivative of the unlabeled Ac-rC Phosphoramidite (CAS 121058-88-6), bearing dual 15N enrichment at the N1 and N3 positions of the cytidine heterocyclic base with an isotopic purity specification of ≥98 atom% 15N . The compound incorporates standard RNA synthesis protecting groups, including 5′-O-DMT (dimethoxytrityl) and 2′-O-TBDMS (tert-butyldimethylsilyl), and is supplied as a powder formulation with a chemical purity specification of ≥95% as determined by chromatographic methods . The mass shift of M+2 relative to the unlabeled Ac-rC Phosphoramidite enables precise analytical discrimination in mass spectrometry applications .

Why Unlabeled Ac-rC Phosphoramidite Cannot Substitute for Ac-rC Phosphoramidite-15N2 in Quantitative and Structural RNA Studies


Unlabeled Ac-rC Phosphoramidite, while chemically identical in its phosphoramidite coupling reactivity for PS2-RNA (phosphorodithioate-modified RNA) synthesis [1], fundamentally lacks the analytical discrimination capabilities provided by 15N isotopic enrichment. In NMR structural biology applications, RNA molecules exceeding ~30 nucleotides suffer from severe chemical shift overlap and line broadening when analyzed in their natural isotopic abundance form [2]. Incorporation of 15N-labeled nucleotides enables multidimensional heteronuclear NMR experiments (HSQC, HNN-COSY) that resolve otherwise overlapping signals, a capability completely absent in unlabeled material [3]. Furthermore, in quantitative LC-MS/MS or GC-MS workflows where Ac-rC Phosphoramidite-15N2 serves as an internal standard, the unlabeled compound is analytically indistinguishable from the target analyte, rendering it unusable for accurate quantitation via isotope dilution mass spectrometry . The selection between these compounds is therefore not based on synthetic performance but on downstream analytical or structural requirements—substituting unlabeled for labeled material will cause complete failure of isotope-dependent detection methods.

Ac-rC Phosphoramidite-15N2: Quantitative Differentiation Evidence for Procurement Decision-Making


Isotopic Purity Specification: ≥98 atom% 15N Enables NMR Signal Quantitation Without Unlabeled Background Interference

Ac-rC Phosphoramidite-15N2 is supplied with a manufacturer-specified isotopic purity of ≥98 atom% 15N enrichment at the N1 and N3 positions of the cytidine base . This high enrichment level ensures that upon incorporation into synthetic RNA, the resulting 15N NMR signals exhibit minimal interference from residual unlabeled (14N) isotopologues, which would otherwise manifest as unwanted satellite peaks or baseline distortions in heteronuclear correlation spectra [1]. In contrast, alternative sourcing of generic unlabeled Ac-rC Phosphoramidite provides 0.36% natural abundance 15N (the natural isotopic distribution of nitrogen), which is analytically undetectable in practical NMR experiments [2].

NMR Spectroscopy RNA Structural Biology Stable Isotope Labeling

M+2 Mass Shift Provides Definitive MS/MS Discrimination from Unlabeled Ac-rC Phosphoramidite

Ac-rC Phosphoramidite-15N2 exhibits a mass shift of M+2 relative to unlabeled Ac-rC Phosphoramidite, a specification explicitly noted in the manufacturer's technical datasheet . This +2 Da difference arises from the substitution of two 14N atoms (atomic mass 14.003 Da each) with two 15N atoms (atomic mass 15.000 Da each) at the N1 and N3 positions of the cytidine base. In contrast, unlabeled Ac-rC Phosphoramidite has a nominal molecular mass of 902.10 g/mol with the natural isotopic distribution, and Ac-rC Phosphoramidite-15N (single 15N label) exhibits only an M+1 mass shift .

Mass Spectrometry Isotope Dilution Quantitation LC-MS/MS

Solid-Phase Synthesis with 15N-Labeled Phosphoramidites Completely Circumvents NMR Spectral Overlap in RNA >30 nt

A 2019 review comprehensively establishes that RNA structure and dynamic studies by NMR spectroscopy suffer from chemical shift overlap and line broadening, both of which become worse as RNA size increases beyond approximately 30 nucleotides [1]. Incorporation of stable isotope labels into RNA provides solutions to these limitations, but the review explicitly states: 'the only method to circumvent the problem of spectral overlap completely is the solid-phase chemical synthesis of RNA with labeled RNA phosphoramidites' [2]. This finding establishes that enzymatic incorporation methods (in vitro transcription with labeled NTPs) provide incomplete resolution of spectral crowding compared to site-specific chemical incorporation using labeled phosphoramidites such as Ac-rC Phosphoramidite-15N2 [3].

RNA NMR Spectral Resolution Resonance Assignment

Chemical Purity Specification of ≥95% (CP) Matches Unlabeled Ac-rC Phosphoramidite Requirements for Oligonucleotide Synthesis

Ac-rC Phosphoramidite-15N2 is specified with chemical purity ≥95% as determined by chromatographic purity (CP) analysis, and is explicitly designated as 'oligo synthesis: suitable' in manufacturer technical documentation . Unlabeled Ac-rC Phosphoramidite from commercial sources carries comparable purity specifications (typically 98% or ≥98%) . The coupling efficiency of 15N-labeled phosphoramidites has been demonstrated to be comparable to unlabeled building blocks under standard solid-phase synthesis conditions, with 15N-labeled 2′-O-tom-protected phosphoramidites 'efficiently incorporated' into a 32mer RNA sequence using automated DNA synthesizer protocols [1].

Oligonucleotide Synthesis Quality Control Procurement Specification

Ac-rC Phosphoramidite-15N2: Optimal Research Applications Based on Quantitative Differentiation Evidence


High-Resolution NMR Structural Determination of Medium-to-Large RNA Molecules (>30 nt)

Ac-rC Phosphoramidite-15N2 should be procured for solid-phase synthesis of RNA oligonucleotides intended for heteronuclear NMR structural analysis. The dual 15N enrichment (≥98 atom%) at the N1 and N3 positions of cytidine enables site-specific isotopic labeling that completely circumvents spectral overlap and line broadening—limitations that become prohibitive as RNA size increases beyond approximately 30 nucleotides [1]. The ability to perform 2D HSQC and HNN-COSY experiments in H2O/D2O mixtures allows unambiguous identification of base-paired cytidine residues within bistable RNA conformations, as demonstrated with 15N-labeled 32mer RNA sequences [2].

Isotope Dilution Mass Spectrometry (IDMS) for Absolute Quantitation of PS2-Modified RNA Therapeutics

Ac-rC Phosphoramidite-15N2 should be procured as an internal standard for LC-MS/MS or GC-MS quantitation of phosphorodithioate-modified RNA (PS2-RNA) oligonucleotides. The M+2 mass shift relative to the unlabeled analyte provides definitive MS/MS discrimination, enabling accurate absolute quantitation via isotope dilution methods [1]. This application is particularly relevant for pharmacokinetic and biodistribution studies of PS2-modified RNA therapeutics during preclinical and clinical development, where precise quantitation of modified oligonucleotides in biological matrices is required for regulatory submission [2].

Resonance Assignment in Non-Coding RNAs via Position-Specific Labeling Strategies

Ac-rC Phosphoramidite-15N2 should be procured for position-specific stable isotope labeling workflows targeting resonance assignment in biologically relevant non-coding RNAs. Recent methodology employing dilute stable isotope labeling (mixing labeled and unlabeled phosphoramidites at defined ratios, e.g., 25% labeled amidite) has enabled rapid RNA resonance assignment for molecules up to 66 nucleotides with total NMR measurement times of only 22 hours [1]. Chemical solid-phase synthesis using labeled phosphoramidites offers the unique capability to introduce isotopic labels at any desired sequence position—a degree of control not achievable with enzymatic in vitro transcription methods [2].

Tracer Studies for Oligonucleotide Metabolic Fate and Stability Assessment

Ac-rC Phosphoramidite-15N2 should be procured as a tracer building block for synthesizing stable isotope-labeled oligonucleotides intended for metabolic fate and stability studies in biological systems. Stable heavy isotopes such as 15N have been incorporated into nucleic acid therapeutics largely as tracers for quantitation during the drug development process [1]. The isotopic enrichment enables precise tracking of the labeled RNA molecule's distribution, uptake, and degradation products without the regulatory and safety constraints associated with radioactive labeling approaches.

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